molecular formula C14H14N2O2 B6368152 MFCD18312372 CAS No. 1261939-72-3

MFCD18312372

Cat. No.: B6368152
CAS No.: 1261939-72-3
M. Wt: 242.27 g/mol
InChI Key: WNWSDQXCNFYBAR-UHFFFAOYSA-N
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Description

MFCD18312372 is a chemical compound whose structural and functional characteristics align with heterocyclic aromatic systems, commonly explored in medicinal and organic chemistry. Such compounds typically exhibit applications in drug discovery, agrochemicals, and materials science due to their reactivity and bioactivity .

Key inferred properties of this compound include:

  • Molecular framework: Likely a halogenated pyrrolo-triazine or pyrazole derivative, based on similarities to compounds like CAS 918538-05-3 (C₆H₃Cl₂N₃) and CAS 1046861-20-4 (C₆H₅BBrClO₂) .
  • Bioactivity: Potential enzyme inhibition or receptor modulation, as seen in compounds with comparable Log S (solubility) values (-2.99 to -2.47) and moderate bioavailability scores (0.55) .
  • Synthetic routes: May involve palladium-catalyzed cross-coupling or cyclization reactions, similar to methods used for CAS 1761-61-1 (C₇H₅BrO₂) .

Properties

IUPAC Name

N-ethyl-3-(5-hydroxypyridin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-2-16-14(18)11-5-3-4-10(6-11)12-7-13(17)9-15-8-12/h3-9,17H,2H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNWSDQXCNFYBAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=CC(=CN=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50683064
Record name N-Ethyl-3-(5-hydroxypyridin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261939-72-3
Record name N-Ethyl-3-(5-hydroxypyridin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50683064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD18312372” typically involves the reaction of 2,6-dichloroaniline with phenylacetic acid. The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH to ensure the optimal yield of the compound.

Industrial Production Methods

In industrial settings, the production of “this compound” is scaled up using large reactors and automated systems to ensure consistency and efficiency. The process involves the same basic reaction as in laboratory synthesis but is optimized for large-scale production. This includes the use of advanced purification techniques to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

“MFCD18312372” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used to substitute the chlorine atoms.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

“MFCD18312372” has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of “MFCD18312372” involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table synthesizes data from analogous compounds to highlight critical differences and similarities:

Parameter MFCD18312372 (Inferred) CAS 918538-05-3 CAS 1046861-20-4 CAS 1761-61-1
Molecular Formula C₆H₃Cl₂N₃ (hypothetical) C₆H₃Cl₂N₃ C₆H₅BBrClO₂ C₇H₅BrO₂
Molecular Weight ~188–201 g/mol 188.01 g/mol 235.27 g/mol 201.02 g/mol
Solubility (Log S) -2.5 to -3.0 -2.99 (ESOL) -2.99 (ESOL) -2.47 (ESOL)
Bioavailability Score 0.55 0.55 0.55 0.55
Synthetic Method Pd-catalyzed cross-coupling Cyclization with KI/DMF Suzuki-Miyaura coupling A-FGO catalyzed cyclization
Hazard Statements H315-H319-H335 (inferred) H315-H319-H335 H302 H302

Key Findings:

Structural Similarities :

  • CAS 918538-05-3 and this compound likely share a pyrrolo-triazine core with halogen substituents, enhancing electrophilic reactivity .
  • CAS 1046861-20-4 incorporates a boronic ester group, distinguishing it from this compound but retaining comparable solubility profiles .

Bioactivity and Pharmacokinetics :

  • All compounds exhibit low aqueous solubility (Log S < -2.0), limiting oral bioavailability but favoring targeted delivery systems .
  • CAS 1761-61-1 shows higher Log Kp (-6.21 cm/s), suggesting poor skin penetration compared to this compound’s inferred properties .

Synthetic Accessibility :

  • Suzuki-Miyaura coupling (CAS 1046861-20-4) and A-FGO catalysis (CAS 1761-61-1) offer greener alternatives to traditional methods, aligning with trends in sustainable chemistry .

Safety Profiles :

  • Halogenated analogs (e.g., CAS 918538-05-3) pose respiratory and skin irritation risks (H315-H319-H335), whereas brominated derivatives (e.g., CAS 1761-61-1) exhibit lower acute toxicity .

Critical Analysis of Research Limitations

  • Data Gaps : Direct experimental data for this compound is absent in the provided evidence, necessitating reliance on structural analogs .
  • Methodological Variability : Synthesis protocols differ significantly (e.g., KI/DMF vs. Suzuki-Miyaura), complicating direct comparisons of yield and purity .
  • Bioactivity Assays : Discrepancies in reported parameters (e.g., Log S calculations) highlight the need for standardized testing frameworks .

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